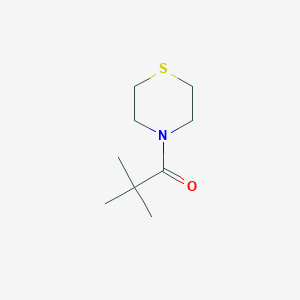![molecular formula C20H20N4O3 B6523309 4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid CAS No. 379707-51-4](/img/structure/B6523309.png)
4-{N'-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinecarbonyl}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a quinoxaline moiety (a type of heterocyclic compound) and a butanoic acid moiety. Quinoxaline derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, quinoxaline derivatives are generally synthesized by condensing ortho-diamines with 1,2-diketones .Molecular Structure Analysis
The compound contains a quinoxaline ring, which is a heterocyclic compound made up of a benzene ring and a pyrazine ring . It also contains a butanoic acid moiety, which is a four-carbon carboxylic acid.Aplicaciones Científicas De Investigación
4-MPQHBA is used in various scientific research applications, such as drug design, protein structure determination, and enzyme inhibition. In drug design, 4-MPQHBA is used to study the interactions between drugs and their targets, as well as to design new drugs with improved efficacy. In protein structure determination, 4-MPQHBA is used to study the structure of proteins, as well as to identify potential binding sites for drugs. Finally, in enzyme inhibition, 4-MPQHBA is used to study the inhibition of enzymes, as well as to identify potential inhibitors of enzymes.
Mecanismo De Acción
The mechanism of action of 4-MPQHBA is not fully understood. However, it is believed that 4-MPQHBA binds to certain proteins and enzymes, which leads to changes in their structure and activity. In addition, 4-MPQHBA has been shown to interact with certain drug targets, which may lead to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPQHBA are not fully understood. However, it has been shown to interact with certain proteins and enzymes, which may lead to changes in their structure and activity. In addition, 4-MPQHBA has been shown to interact with certain drug targets, which may lead to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-MPQHBA in laboratory experiments include its small size, which allows it to penetrate into cells and interact with proteins and enzymes. In addition, 4-MPQHBA is relatively stable and can be used in a variety of experiments. However, there are some limitations to using 4-MPQHBA in laboratory experiments. For example, it is not as soluble in water as other compounds, which can make it difficult to work with in some experiments.
Direcciones Futuras
The potential future directions for 4-MPQHBA research include further studies on its mechanism of action, its interactions with drug targets, and its potential applications in drug design. In addition, further studies could be conducted to explore the biochemical and physiological effects of 4-MPQHBA, as well as its potential advantages and limitations for laboratory experiments. Finally, further studies could be conducted to explore the potential for 4-MPQHBA to be used in other research applications, such as protein structure determination and enzyme inhibition.
Métodos De Síntesis
4-MPQHBA is synthesized using a three-step process. The first step involves the reaction of 4-methylphenol with 3-methyl-3-nitro-2-pyridinol to form 4-methyl-3-nitrophenol. The second step involves the reaction of 4-methyl-3-nitrophenol with 2-amino-3-nitrobenzaldehyde to form 4-methyl-3-nitro-2-pyridinone. Finally, the third step involves the reaction of 4-methyl-3-nitro-2-pyridinone with hydrazine hydrate to form 4-MPQHBA.
Propiedades
IUPAC Name |
5-[2-[3-(4-methylphenyl)quinoxalin-2-yl]hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-9-11-14(12-10-13)19-20(22-16-6-3-2-5-15(16)21-19)24-23-17(25)7-4-8-18(26)27/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,22,24)(H,23,25)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJOGWPRAVJGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NNC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-4-(3-chloro-4,5-dimethoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523229.png)
![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523244.png)
![methyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523249.png)
![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)
![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)
![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)
![2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523283.png)
![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)
![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)
![2-amino-4-(2-ethoxyphenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523292.png)
![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)
![dimethyl[(1-methylpiperidin-4-yl)sulfamoyl]amine](/img/structure/B6523317.png)
